

Application Notes and Protocols for Ald-Phamido-PEG11-C2-NH2 Conjugation

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Compound of Interest		
Compound Name:	Ald-Ph-amido-PEG11-C2-NH2	
Cat. No.:	B15604196	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Ald-Ph-amido-PEG11-C2-NH2** is a heterobifunctional linker containing a phenyl-aldehyde group and an amine group, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This linker is particularly valuable in bioconjugation and is frequently employed in the development of Antibody-Drug Conjugates (ADCs).[1] The aldehyde group provides a reactive handle for conjugation to amine-containing molecules, such as the lysine residues on antibodies or other proteins, through reductive amination. The terminal amine group can be used for subsequent conjugation to a payload molecule.

The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties by increasing the hydrodynamic radius, which in turn can lead to a longer plasma half-life.[2][3] The choice of linker is a critical aspect of ADC design, directly impacting the therapeutic index by influencing stability, pharmacokinetics, and payload delivery.[2][3]

Principle of Conjugation: Reductive Amination

The primary conjugation strategy for utilizing the aldehyde group of **Ald-Ph-amido-PEG11-C2-NH2** is reductive amination. This two-step process involves the initial reaction of the aldehyde with a primary amine on a biomolecule to form a Schiff base (an imine). This intermediate is



then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

The reaction is typically performed in an aqueous buffer system at a slightly acidic to neutral pH. The pH is a critical parameter, as a lower pH (around 5.5-6.5) can favor the selective conjugation to the N-terminal α -amine of a protein over the ϵ -amines of lysine residues, due to the difference in their pKa values.

Experimental Protocols

Protocol 1: General Reductive Amination of a Protein with Ald-Ph-amido-PEG11-C2-NH2

This protocol outlines a general procedure for the conjugation of the **Ald-Ph-amido-PEG11-C2-NH2** linker to a protein, such as a monoclonal antibody (mAb).

Materials:

- Protein (e.g., mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
- Ald-Ph-amido-PEG11-C2-NH2
- Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (or 100 mM sodium acetate, pH 5.5 for N-terminal selectivity)
- Reducing Agent Stock Solution: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M NaOH (handle with caution in a fume hood)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

Protein Preparation:



- Buffer exchange the protein into the chosen Conjugation Buffer to a final concentration of 5-10 mg/mL.
- Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the reaction.

Conjugation Reaction:

- Add a 10- to 50-fold molar excess of Ald-Ph-amido-PEG11-C2-NH2 to the protein solution. The optimal ratio should be determined empirically.
- Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature.
- Add the reducing agent, sodium cyanoborohydride, to a final concentration of 20-50 mM.
- Incubate the reaction mixture for 12-24 hours at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.
 - Incubate for 1 hour at room temperature.
- Purification of the Conjugate:
 - Remove unreacted linker and other small molecules by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS).
 - Alternatively, purify the conjugate using TFF.
- Characterization of the Conjugate:
 - Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
 - Assess the degree of conjugation (Drug-to-Antibody Ratio, DAR, if a drug is attached to the amine end) using techniques such as Hydrophobic Interaction Chromatography (HIC)



or Mass Spectrometry.

- Analyze the purity and aggregation state of the conjugate by SEC-HPLC.
- Confirm the integrity of the protein using SDS-PAGE.

Data Presentation

The incorporation of PEG linkers can significantly impact the pharmacokinetic and cytotoxic properties of an ADC. The following table summarizes representative data on how PEG linker length can influence these parameters.

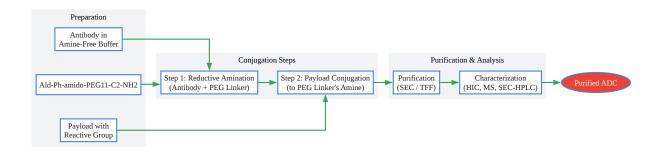
PEG Linker Length	ADC Example	In Vitro Cytotoxicity (IC50, ng/mL)	Plasma Half- Life (t½, hours)	In Vivo Antitumor Efficacy (% Tumor Growth Inhibition)
Short (e.g., PEG4)	ADC-A	5	100	60
Medium (e.g., PEG8)	ADC-B	15	150	85
Long (e.g., PEG12)	ADC-C	30	200	95
Very Long (e.g., PEG24)	ADC-D	50	250	90

Note: Data is synthesized from multiple sources for illustrative purposes and the actual values will vary depending on the specific antibody, payload, and tumor model.[2][4]

Visualizations

Experimental Workflow for ADC Synthesis



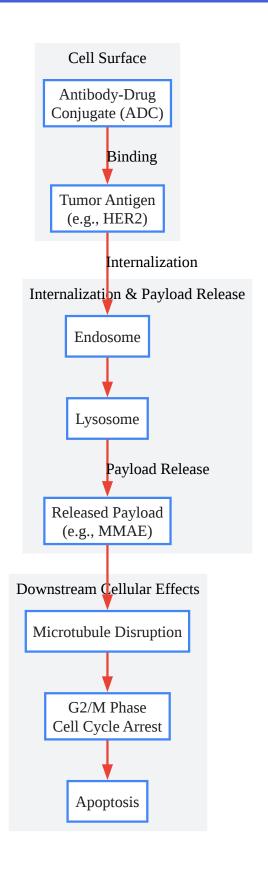


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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Targeted by an ADC





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